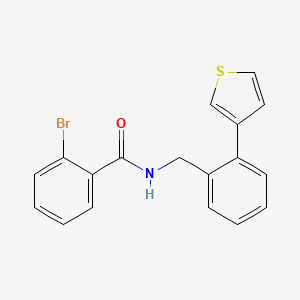methanamine hydrochloride CAS No. 2093634-50-3](/img/structure/B2563812.png)
[4-(2-Methylpropyl)phenyl](thiophen-2-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-Methylpropyl)phenylmethanamine hydrochloride” is a chemical compound with the CAS Number: 1909309-50-7 . It has a molecular weight of 205.75 .
Molecular Structure Analysis
The IUPAC name for this compound is (4-isobutylthiophen-2-yl)methanamine hydrochloride . The InChI code is 1S/C9H15NS.ClH/c1-7(2)3-8-4-9(5-10)11-6-8;/h4,6-7H,3,5,10H2,1-2H3;1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Reactivity
The chemical compound “4-(2-Methylpropyl)phenylmethanamine hydrochloride” exhibits properties that make it of interest in various scientific studies, particularly those investigating chemical structure, reactivity, and potential applications in pharmacology and materials science. Its structural components, including the thiophene ring, are notable for their electronic properties, which can influence its reactivity and binding to biological molecules or materials surfaces.
Potential for Carcinogenicity Evaluation
The structural analogy of thiophene derivatives to known carcinogens such as benzidine and 4-aminobiphenyl has led to investigations into their potential carcinogenicity. Studies involving the synthesis and evaluation of thiophene analogues, including compounds structurally related to “4-(2-Methylpropyl)phenylmethanamine hydrochloride”, have been conducted to assess their carcinogenic potential. These studies, conducted in vitro using assays such as the Salmonella reverse-mutation (Ames test) and cell-transformation assays, aim to establish a better understanding of the carcinogenic risks associated with such compounds, though the results often require in vivo validation to assess the actual risk in organisms (Ashby et al., 1978).
Pharmacological Research
Research into compounds structurally related to “4-(2-Methylpropyl)phenylmethanamine hydrochloride” often explores their pharmacological potential, including their use as ligands for neurotransmitter receptors or as inhibitors for specific enzymes. Such studies are crucial for developing new drugs with targeted actions for various diseases. The exploration of novel ligands for dopamine D2 receptors, for example, is an area of intense research due to its implications in treating neuropsychiatric disorders. The pharmacophore’s structural features, including aromatic moieties and amine groups, are critical in determining its affinity and selectivity towards these receptors, guiding the development of therapeutic agents (Jůza et al., 2022).
Environmental and Toxicological Studies
The environmental impact and toxicological profiles of chemicals, including those structurally similar to “4-(2-Methylpropyl)phenylmethanamine hydrochloride”, are also significant areas of research. These studies aim to understand the persistence, bioaccumulation, and potential hazards of such compounds in ecosystems and human health. Advanced oxidation processes (AOPs) are frequently explored for the degradation of persistent organic pollutants, providing insights into effective methods for mitigating environmental contamination (Qutob et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(2-methylpropyl)phenyl]-thiophen-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NS.ClH/c1-11(2)10-12-5-7-13(8-6-12)15(16)14-4-3-9-17-14;/h3-9,11,15H,10,16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNAKJQKIAXOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C2=CC=CS2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methylpropyl)phenyl](thiophen-2-yl)methanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

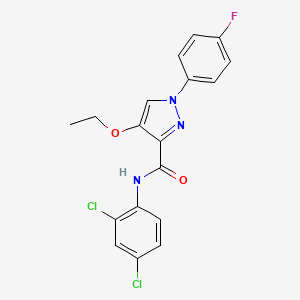
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2563733.png)
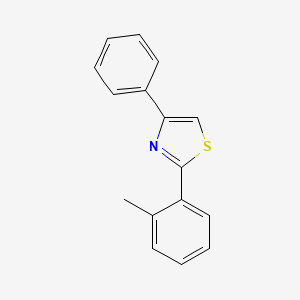

![N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide](/img/structure/B2563738.png)
![[(3As,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrol-5-yl]methanol;hydrochloride](/img/structure/B2563740.png)

![7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2563742.png)
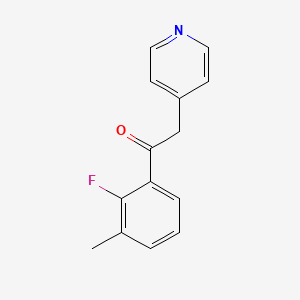

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2563745.png)
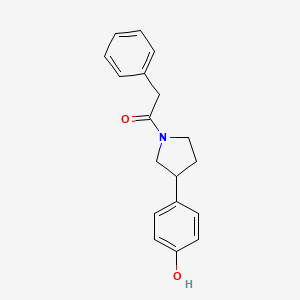
![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B2563748.png)
